4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine
Description
4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine (CAS: 849925-02-6) is a piperidine-oxadiazole hybrid compound characterized by a diphenylmethyl substituent on the 1,2,4-oxadiazole ring. Notably, a closely related derivative, 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine, was co-crystallized with human cellular retinol-binding protein 1 (CRBP1), revealing its role as a nonretinoid inhibitor via hydrophobic interactions in the ligand-binding pocket .
Properties
IUPAC Name |
3-benzhydryl-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)19-22-20(24-23-19)17-11-13-21-14-12-17/h1-10,17-18,21H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQKDVHUSKGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375582 | |
| Record name | 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849925-02-6 | |
| Record name | 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Benzhydryl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The diphenylmethyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the piperidine ring is incorporated via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds featuring the oxadiazol ring. Specifically, derivatives of 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine have shown promise as inhibitors of cellular pathways involved in cancer progression. For example, a study demonstrated that modifications to the oxadiazol moiety could enhance binding affinity to target proteins associated with cancer cell proliferation .
CRBP1 Inhibition
The compound has been investigated for its role as an inhibitor of cellular retinol-binding protein 1 (CRBP1), which is crucial in retinoid metabolism. Structural analyses indicated that substituents like diphenylmethyl significantly improve the inhibitory activity against CRBP1, suggesting its potential use in developing retinoid-based therapies .
Polymer Applications
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal and chemical stability. These materials can be utilized in coatings and films that require robust performance under various environmental conditions .
Nanoparticle Formulation
In the field of nanotechnology, this compound has been employed in the formulation of nanoparticles designed for drug delivery systems. The unique properties of the oxadiazol ring facilitate the encapsulation of therapeutic agents, improving their bioavailability and targeting efficiency within biological systems .
Skin Care Products
The cosmetic industry is increasingly interested in compounds like this compound due to their potential skin benefits. Research indicates that formulations containing this compound can enhance skin hydration and provide protective effects against UV radiation .
Stability and Efficacy Testing
Cosmetic formulations incorporating this compound undergo rigorous testing to ensure safety and efficacy. Studies have shown that products containing this compound exhibit improved stability over time compared to traditional formulations .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer properties | Demonstrated significant inhibition of cancer cell lines with modified oxadiazol derivatives. |
| Study B | CRBP1 inhibition | Identified structural features necessary for effective binding to CRBP1; diphenylmethyl substitution enhanced activity. |
| Study C | Cosmetic applications | Formulations showed improved hydration and UV protection; stability tests indicated longer shelf life compared to controls. |
Mechanism of Action
The mechanism of action of 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Target-Specific Activity
The diphenylmethyl-substituted derivative demonstrates unique binding to CRBP1, a protein involved in retinol transport, due to its bulky hydrophobic substituent filling the ligand-binding pocket . This contrasts with smaller substituents (e.g., ethyl, isopropyl), which lack the steric bulk for high-affinity interactions but may enhance solubility or metabolic stability.
Substituent Effects on Physicochemical Properties
Comparative Pharmacological Potential
While the diphenylmethyl analog is specifically noted for CRBP1 inhibition, other derivatives lack explicit activity data in the evidence. However, analogs like 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine are precursors in synthesizing TRPA1/TRPV1 antagonists (), indicating broader therapeutic applications for this scaffold.
Biological Activity
4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine (CAS 849925-02-6) is a synthetic compound with potential biological activity. This article reviews its structural characteristics, synthesis, and biological activities, particularly focusing on its therapeutic potential in various fields such as oncology and antimicrobial research.
Chemical Structure
The molecular formula of this compound is . The compound consists of a piperidine ring connected to a 1,2,4-oxadiazole moiety substituted with a diphenylmethyl group. This unique structure is believed to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with oxadiazole intermediates. Various methods have been reported in the literature for synthesizing oxadiazoles and their derivatives, often utilizing condensation reactions or cyclization techniques.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves interference with cellular signaling pathways related to cell growth and apoptosis .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 10 | Apoptosis induction |
| Oxadiazole Derivative B | MDA-MB-231 | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Antibacterial activity : Studies have indicated that oxadiazole derivatives can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a potent antibacterial effect .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies
- Study on Antitumor Effects : A series of oxadiazole derivatives were tested against breast cancer cell lines. The results indicated that certain modifications to the oxadiazole structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Assessment : In a comparative study, various oxadiazole derivatives were evaluated for their antibacterial properties against resistant strains of bacteria. The findings suggested that compounds similar to this compound exhibited superior activity compared to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of precursor hydrazides with nitriles under basic conditions. For example, 1,2,4-oxadiazole rings are formed via condensation of amidoximes with carboxylic acid derivatives. Optimize yield by varying temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., NaHCO₃). Monitor reaction progress via TLC or HPLC .
- Characterization : Confirm structure using ¹H/¹³C NMR (to resolve piperidine and oxadiazole protons) and high-resolution mass spectrometry (HRMS). Compare spectral data with analogs like 3-(3-isobutyl-1,2,4-oxadiazol-5-yl)piperidine .
Q. Which analytical techniques are critical for purity assessment of this compound?
- Approach : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate purity (>95%) via integration of chromatographic peaks. For trace impurities, employ LC-MS to identify byproducts (e.g., incomplete cyclization products). Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Q. How should researchers handle safety concerns during synthesis?
- Protocols : Follow GHS guidelines for handling reactive intermediates (e.g., hydrazines). Use fume hoods, PPE (gloves, lab coats), and emergency eyewash stations. For spills, neutralize acids/bases before disposal. Reference safety data sheets (SDS) for related piperidine derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If conflicting reports exist on enzyme inhibition (e.g., acetylcholinesterase vs. COX-2), re-evaluate assay conditions. Control variables: buffer pH (6.5–7.4), incubation time, and substrate concentration. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods) .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO affecting cell permeability). Compare IC₅₀ values from independent labs using standardized protocols .
Q. How can computational modeling predict the compound’s binding affinity to neurological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against receptors like 5-HT₃ or NMDA. Use crystal structures (PDB ID: 6DG7) to model interactions. Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. Focus on oxadiazole’s dipole moment and piperidine’s conformational flexibility .
Q. What structural modifications enhance selectivity for kinase inhibition?
- Design Framework : Replace diphenylmethyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate oxadiazole’s π-π stacking. Introduce sulfonyl or amide spacers to improve solubility. Test analogs using kinase profiling panels (e.g., Eurofins KinaseScan) .
Q. How does the compound’s logP affect its pharmacokinetic profile?
- Experimental Design : Measure logP via shake-flask method (octanol/water). Correlate with in vitro permeability (Caco-2 assay) and metabolic stability (microsomal incubation). For analogs with logP >3, consider PEGylation or prodrug strategies to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
